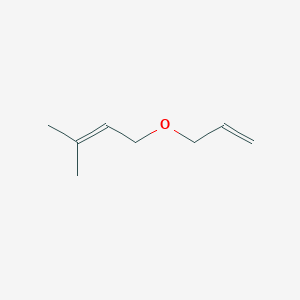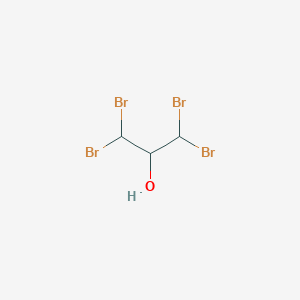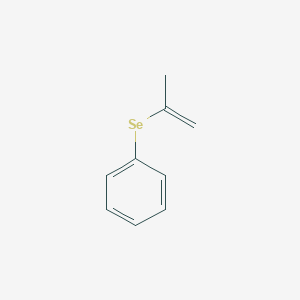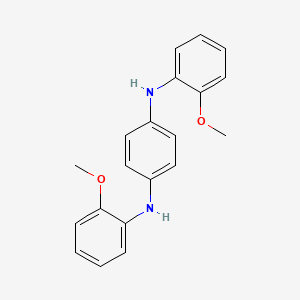
2-Butene, 3-methyl-1-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene, 3-methyl-1-(2-propenyloxy)- is an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond. This compound is characterized by its unique structure, which includes a butene backbone with a methyl group and a propenyloxy group attached. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
The synthesis of 2-Butene, 3-methyl-1-(2-propenyloxy)- can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-butene-1-ol with an appropriate alkylating agent under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and selectivity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. The choice of solvents, catalysts, and reaction parameters can significantly impact the overall yield and purity of the final product .
Análisis De Reacciones Químicas
2-Butene, 3-methyl-1-(2-propenyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Aplicaciones Científicas De Investigación
2-Butene, 3-methyl-1-(2-propenyloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Butene, 3-methyl-1-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the functional groups attached to the butene backbone. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones .
In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism of action depends on the specific context and the nature of the interactions with the molecular targets .
Comparación Con Compuestos Similares
2-Butene, 3-methyl-1-(2-propenyloxy)- can be compared with other similar compounds, such as:
2-Butene, 2-methyl-: This compound has a similar butene backbone but with different substituents.
3-Methyl-2-butene-1-ol: This compound is a precursor in the synthesis of 2-Butene, 3-methyl-1-(2-propenyloxy)- and has different reactivity due to the presence of a hydroxyl group.
2-Methyl-2-butene: Another similar compound with a different arrangement of the methyl and propenyloxy groups, leading to variations in chemical behavior and applications.
The uniqueness of 2-Butene, 3-methyl-1-(2-propenyloxy)- lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
63163-49-5 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3-methyl-1-prop-2-enoxybut-2-ene |
InChI |
InChI=1S/C8H14O/c1-4-6-9-7-5-8(2)3/h4-5H,1,6-7H2,2-3H3 |
Clave InChI |
QRJIYGZSPZCPDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)

![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)
![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)





![1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B14510737.png)
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)
![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)

